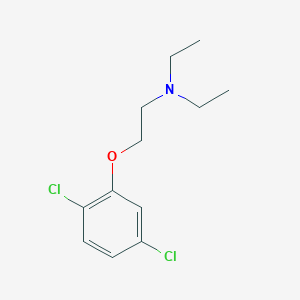![molecular formula C16H16ClNO2 B5789293 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone, also known as CPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPMP is a synthetic compound that belongs to the class of cathinones and has been found to possess stimulant properties.
作用機序
The exact mechanism of action of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone.
Biochemical and Physiological Effects:
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has also been found to increase dopamine and norepinephrine levels in the brain, leading to increased alertness and concentration.
実験室実験の利点と制限
One of the main advantages of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone in lab experiments is its ability to produce consistent and predictable effects. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been extensively studied, and its effects have been well documented. However, one of the limitations of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone is its potential for abuse. Due to its stimulant properties, 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has the potential to be misused, which can lead to negative consequences.
将来の方向性
There are several future directions for research on 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone. One area of research is the development of new and more effective treatments for ADHD and narcolepsy. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has shown promise as a treatment for these conditions, and further research is needed to explore its potential. Another area of research is the development of new drugs that are based on the structure of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone. Researchers are exploring the potential of modifying the structure of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone to create new drugs that have improved efficacy and fewer side effects.
Conclusion:
In conclusion, 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been extensively studied for its stimulant properties and potential use as a treatment for ADHD and narcolepsy. Further research is needed to explore the potential of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone and its derivatives in the development of new and more effective treatments for these conditions.
合成法
The synthesis of 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone involves the reaction between 3-chloroaniline and p-anisaldehyde in the presence of a reducing agent. The reaction takes place in an organic solvent and is followed by purification using chromatography techniques.
科学的研究の応用
3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been extensively studied for its potential applications in the field of medicine. It has been found to possess stimulant properties and has been used as a research tool to study the effects of stimulants on the nervous system. 3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has also been studied for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
IUPAC Name |
3-(3-chloroanilino)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-7-5-12(6-8-15)16(19)9-10-18-14-4-2-3-13(17)11-14/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABRHGPVOAXFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)
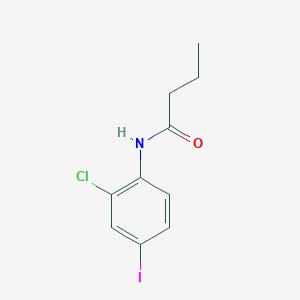
![1,4,5,7-tetramethyl-6-(4-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5789221.png)
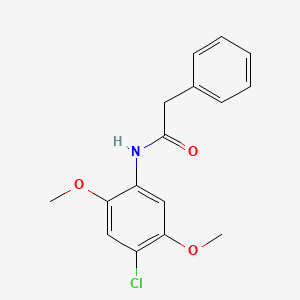
![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)
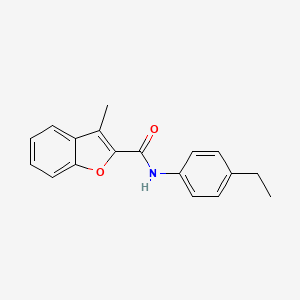
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)
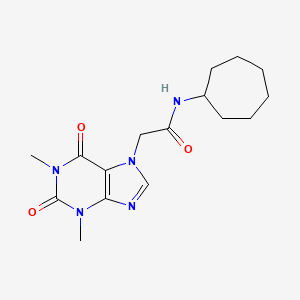
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)

